Hydration Constant and Enhanced Electrophilicity
A kinetic study of mucohalic acids (MXA) in water reported hydration constants of 0.17 for mucobromic acid (MBA) versus −0.23 for mucochloric acid (MCA) [1]. Since hydrates are non-electrophilic species, a lower hydration constant for MBA indicates that a smaller fraction of the compound exists in the hydrated, unreactive form, corresponding to higher effective electrophilicity and enhanced alkylating capacity toward nucleophiles such as DNA bases under aqueous conditions [1]. This is a quantifiable, class-level inference based on the structural difference between bromine and chlorine substituents.
| Evidence Dimension | Hydration constant (Kh) determining fraction of non-electrophilic hydrate species in aqueous solution |
|---|---|
| Target Compound Data | Kh = 0.17 |
| Comparator Or Baseline | Mucochloric acid (MCA) Kh = −0.23 |
| Quantified Difference | MBA Kh is approximately 1.7-fold lower (0.17 vs. −0.23); numerically, a difference of 0.40 units in Kh |
| Conditions | Aqueous solution; kinetic and equilibrium studies of mucohalic acid reactivity with hydroxide ion |
Why This Matters
For researchers working in aqueous or biological systems where electrophilic reactivity governs target engagement (e.g., DNA adduct formation studies, environmental fate assessments), MBA provides quantitatively higher effective electrophilicity than MCA.
- [1] Gómez-Bombarelli, R., González-Pérez, M., Pérez-Prior, M.T., Manso, J.A., Calle, E., Casado, J. (2011). Reactivity of mucohalic acids in water. Water Research, 45(2), 714-720. View Source
